molecular formula C19H22N4O3 B400193 N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE

N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE

Cat. No.: B400193
M. Wt: 354.4g/mol
InChI Key: UABBKKKDPABBJY-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxybenzamide moiety, and a hydrazinecarbonyl linkage. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE typically involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazinecarboxamide, followed by the reaction with 3-methoxybenzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or pyridine to facilitate the condensation and acylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE include:

Uniqueness

The uniqueness of N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3-methoxybenzamide

InChI

InChI=1S/C19H22N4O3/c1-23(2)16-9-7-14(8-10-16)12-21-22-18(24)13-20-19(25)15-5-4-6-17(11-15)26-3/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+

InChI Key

UABBKKKDPABBJY-CIAFOILYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)OC

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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